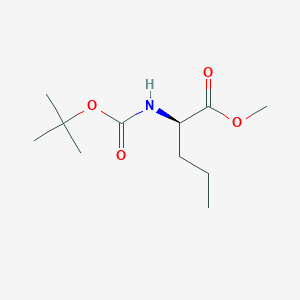

(R)-Methyl 2-((tert-butoxycarbonyl)amino)pentanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“®-Methyl 2-((tert-butoxycarbonyl)amino)pentanoate” is a derivative of valine . It is used in research and is not sold to patients . It is also known as "®-2-((tert-Butoxycarbonyl)amino)pentanoic acid" .

Synthesis Analysis

The synthesis of “®-Methyl 2-((tert-butoxycarbonyl)amino)pentanoate” involves the use of tert-butyloxycarbonyl (Boc) as a protective group for the amino groups . The Boc group is removed stepwise by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile . The side-chain protecting groups are often based on TFA stable benzyl (Bn) groups, which are cleaved with very strong acid .Molecular Structure Analysis

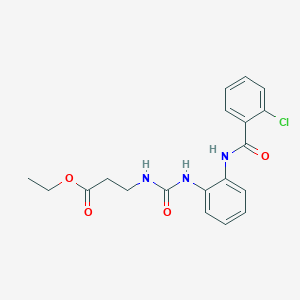

The molecular structure of “®-Methyl 2-((tert-butoxycarbonyl)amino)pentanoate” is represented by the formula C10H19NO4 . It has a molecular weight of 217.00 .Chemical Reactions Analysis

The chemical reactions involving “®-Methyl 2-((tert-butoxycarbonyl)amino)pentanoate” are complex due to the multiple reactive groups present in the molecule . It has been used as a starting material in dipeptide synthesis with commonly used coupling reagents .Physical And Chemical Properties Analysis

“®-Methyl 2-((tert-butoxycarbonyl)amino)pentanoate” appears as a solid, colorless to off-white substance . It is stable at room temperature in the continental US . For storage, it is recommended to keep the powder at -20°C for 3 years or at 4°C for 2 years .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Schiff Base Organotin(IV) Complexes : A study by Basu Baul et al. (2009) describes the synthesis of amino acetate functionalized Schiff base organotin(IV) complexes using related compounds. These complexes have potential as anticancer drugs and have been tested against various human tumor cell lines, showing significant cytotoxicity (Basu Baul, Basu, Vos, & Linden, 2009).

Hydrogenation of Precursors for Proline Derivatives : Nevalainen and Koskinen (2001) conducted research on the hydrogenation of a similar compound, which acts as a precursor to trans-4-methylproline, an important component in peptide synthesis (Nevalainen & Koskinen, 2001).

Biotechnological Production of Pentanol Isomers : Cann and Liao (2009) explored the use of metabolic engineering in microorganisms for the production of pentanol isomers, such as 2-methyl-1-butanol, derived from amino acid substrates. This research has implications for biofuel production (Cann & Liao, 2009).

Development of Renin Inhibitory Peptides : Thaisrivongs et al. (1987) discuss the synthesis of a related compound used in the preparation of renin inhibitory peptides, which have applications in treating hypertension (Thaisrivongs, Pals, Kroll, Turner, & Han, 1987).

Synthesis of Asymmetric Unsaturated β-Amino Acid Derivatives : Davies, Fenwick, and Ichihara (1997) report the synthesis of unsaturated β-amino acid derivatives using similar compounds. These derivatives are important in medicinal chemistry and peptide synthesis (Davies, Fenwick, & Ichihara, 1997).

Exploration of Microbial Reduction Processes : Hashiguchi, Kawada, and Natsugari (1992) studied the microbial reduction of N-protected methyl amino esters, leading to the production of biologically active substances, highlighting the role of microorganisms in chemical synthesis (Hashiguchi, Kawada, & Natsugari, 1992).

Research on Ionic Liquids for Kinetic Resolution : Montalbán et al. (2018) focused on using ionic liquids for the extraction of compounds involved in the racemic resolution of pentanol isomers, which is relevant in chemical separation processes (Montalbán et al., 2018).

Zukünftige Richtungen

The future directions for “®-Methyl 2-((tert-butoxycarbonyl)amino)pentanoate” could involve expanding the applicability of AAILs . This could be achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The resulting protected AAILs could be used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Wirkmechanismus

Target of Action

The compound contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic chemistry as a protecting group for amines . The primary target of this compound could be amines in biological systems that need protection during chemical reactions.

Mode of Action

The Boc group in the compound can react with amines to form a carbamate, protecting the amine from further reactions . The Boc group can be removed later under acidic conditions, restoring the original amine .

Biochemical Pathways

The compound might be involved in biochemical pathways where amine protection is required, such as peptide synthesis . The Boc group can protect amines from reacting prematurely during the synthesis process .

Result of Action

The primary result of the compound’s action would be the protection of amines during chemical reactions. This can prevent unwanted side reactions and increase the yield of the desired product .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other chemicals. For example, the Boc group can be removed under acidic conditions , so the compound’s action might be affected by the pH of the environment.

Eigenschaften

IUPAC Name |

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h8H,6-7H2,1-5H3,(H,12,14)/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBMIUJJHTZBOT-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OC)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(=O)OC)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2944249.png)

![8,8'-Bis(diphenylphosphino)-3,3'-propano-3,3',4,4'-tetrahydro-2,2'-spirobi[2H-1-benzopyran]](/img/structure/B2944250.png)

![2-[4-(4-Chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2944251.png)

![(2E)-7-chloro-2-[[2-(trifluoromethyl)anilino]methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2944253.png)

![2-[(3-Fluorosulfonyloxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B2944258.png)

![1-benzyl-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2944260.png)

![[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 2-chloroacetate](/img/structure/B2944265.png)

![N'-cyclohexyl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2944266.png)

![3-(2,6-dichlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2944269.png)

![3-(4-Chlorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2944271.png)